[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid

Catalog No.
S12377378
CAS No.
M.F
C7H9BO5
M. Wt
183.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic ac...

Product Name

[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid

IUPAC Name

(5-methoxycarbonyl-2-methylfuran-3-yl)boronic acid

Molecular Formula

C7H9BO5

Molecular Weight

183.96 g/mol

InChI

InChI=1S/C7H9BO5/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3,10-11H,1-2H3

InChI Key

KRLUYCJTWBGGJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(OC(=C1)C(=O)OC)C)(O)O

[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid is a boronic acid derivative characterized by the presence of a furan ring substituted with a methoxycarbonyl group at the 5-position and a methyl group at the 2-position. This compound features a boronic acid functional group, which is known for its utility in organic synthesis, particularly in Suzuki coupling reactions. The unique structure of this compound enhances its potential applications in medicinal chemistry and materials science.

  • Suzuki Coupling Reaction: This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The presence of the methoxycarbonyl group may influence the reactivity and selectivity of this coupling process .
  • Cross-Coupling Reactions: Similar to Suzuki reactions, other cross-coupling methodologies can utilize this compound as a reactant, facilitating the formation of complex organic structures .
  • Transmetalation: The compound can also undergo transmetalation processes where it exchanges its boron atom with other metal centers, further expanding its utility in synthetic organic chemistry .

The synthesis of [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid can be approached through several methods:

  • Direct Boronation: This involves the reaction of 5-(Methoxycarbonyl)-2-methylfuran with boron reagents under suitable conditions to introduce the boronic acid functionality.
  • Functional Group Transformation: Starting from commercially available furan derivatives, selective transformations can be performed to introduce both the methoxycarbonyl and boronic acid groups.
  • Flow Chemistry Techniques: Recent advancements include using flow chemistry to streamline the synthesis of boronic acids, improving yields and reducing reaction times .

The unique structure of [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid lends itself to various applications:

  • Medicinal Chemistry: Due to its potential biological activity, this compound may serve as a lead structure for developing new therapeutic agents targeting cancer or bacterial infections.
  • Organic Synthesis: It is valuable in synthesizing complex organic molecules through cross-coupling reactions.
  • Materials Science: Boronic acids are used in creating polymers and materials with tailored properties, particularly in sensor technology and drug delivery systems.

Interaction studies involving [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid focus on its binding affinities with biological targets. Research indicates that boronic acids can interact with diols and other functional groups, which may lead to the development of selective inhibitors or probes for studying biological pathways .

Several compounds share structural similarities with [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Furanboronic AcidFuran ring with a boronic acid groupSimpler structure; used primarily in Suzuki reactions .
5-Formyl-2-furanboronic AcidFuran ring with a formyl group and boronPotential for further functionalization due to aldehyde .
4-Methoxyphenylboronic AcidA phenolic structure substituted with a methoxy groupMore aromatic; often used in medicinal chemistry applications .
3-Pyridineboronic AcidPyridine ring substituted with a boronic acid groupDifferent heterocyclic core; used in diverse chemical applications .

The uniqueness of [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid lies in its combination of furan chemistry with a methoxycarbonyl substituent, which may enhance solubility and reactivity compared to other simpler boronic acids. This makes it an interesting candidate for further exploration in both synthetic and medicinal chemistry contexts.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

184.0543035 g/mol

Monoisotopic Mass

184.0543035 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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